molecular formula C13H21NO B13054278 (R)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine

(R)-2-Methyl-1-(2-propoxyphenyl)propan-1-amine

Cat. No.: B13054278
M. Wt: 207.31 g/mol
InChI Key: KLAABHRCOSGLFS-CYBMUJFWSA-N
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Description

®-2-Methyl-1-(2-propoxyphenyl)propan-1-amine is an organic compound with the molecular formula C14H23NO It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-1-(2-propoxyphenyl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-propoxybenzaldehyde and a chiral amine.

    Formation of Intermediate: The starting materials undergo a series of reactions, including condensation and reduction, to form an intermediate compound.

    Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired enantiomer, ®-2-Methyl-1-(2-propoxyphenyl)propan-1-amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-1-(2-propoxyphenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

®-2-Methyl-1-(2-propoxyphenyl)propan-1-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-Methyl-1-(2-propoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2,2-Dimethyl-1-(2-propoxyphenyl)propan-1-amine: A structurally similar compound with slight variations in the alkyl group.

    ®-1-(2-Propoxyphenyl)propan-1-amine: Another related compound with a different substitution pattern on the phenyl ring.

Uniqueness

®-2-Methyl-1-(2-propoxyphenyl)propan-1-amine is unique due to its specific chiral configuration and the presence of the propoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(1R)-2-methyl-1-(2-propoxyphenyl)propan-1-amine

InChI

InChI=1S/C13H21NO/c1-4-9-15-12-8-6-5-7-11(12)13(14)10(2)3/h5-8,10,13H,4,9,14H2,1-3H3/t13-/m1/s1

InChI Key

KLAABHRCOSGLFS-CYBMUJFWSA-N

Isomeric SMILES

CCCOC1=CC=CC=C1[C@@H](C(C)C)N

Canonical SMILES

CCCOC1=CC=CC=C1C(C(C)C)N

Origin of Product

United States

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